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3-((3,4-

Difluorophenoxy)methyl)benzalde

hyde

Cat. No.: B7996616

Get Quote

4-((3,4-Difluorophenoxy)methyl)benzaldehyde[1]
Executive Summary & Chemical Identity[2]
CAS 1443339-60-3 is a specialized aldehyde building block characterized by a 3,4-

difluorophenoxy ether motif linked to a benzaldehyde core.[1] In drug discovery, this scaffold is

prized for its metabolic stability; the fluorine substitution at the 3 and 4 positions of the phenoxy

ring blocks oxidative metabolism (e.g., by CYP450 enzymes) at susceptible sites, enhancing

the half-life of the final drug candidate.[1] It is a key precursor in the synthesis of boron-

containing anti-inflammatory agents (benzoxaboroles) and novel kinase inhibitors.[1]
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Property Data

Chemical Name 4-((3,4-Difluorophenoxy)methyl)benzaldehyde

CAS Number 1443339-60-3

Molecular Formula C₁₄H₁₀F₂O₂

Molecular Weight 248.23 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, DCM, Ethyl Acetate; sparingly

soluble in water

Melting Point 68–72 °C (Typical range for pure polymorph)

SMILES O=Cc1ccc(COc2ccc(F)c(F)c2)cc1

InChI Key Derived from structure

Mechanism of Action & Synthetic Utility[1][11]
While CAS 1443339-60-3 is an intermediate, its biological relevance lies in the

pharmacophores it generates.[1]

A. Synthetic Utility: The "Locked" Ether Linkage
The core utility of this molecule is the introduction of the (3,4-difluorophenoxy)methyl group.[1]

Metabolic Blocking: The fluorine atoms prevent aromatic hydroxylation, a common clearance

pathway for phenoxy-based drugs.[1]

Lipophilicity Modulation: The difluoro substitution increases lipophilicity (LogP), improving

membrane permeability of the downstream drug.

B. Target Class: Benzoxaborole PDE4 Inhibitors
This aldehyde is a direct precursor to benzoxaborole scaffolds (similar to Crisaborole).[1] The

aldehyde functionality allows for the closure of the oxaborole ring or the attachment of side

chains via reductive amination.
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Mechanism: The final benzoxaborole compounds inhibit Phosphodiesterase 4 (PDE4) by

binding to the bimetallic center (Zn²⁺/Mg²⁺) in the enzyme's active site. The boron atom

mimics the phosphate group of cAMP, acting as a transition state analog.

Therapeutic Outcome: Elevation of intracellular cAMP levels, leading to broad anti-

inflammatory effects (downregulation of TNF-α, IL-23).[1]

C. Pathway Visualization
The following diagram illustrates the synthetic transformation of CAS 1443339-60-3 into a

bioactive benzoxaborole pharmacophore.
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Caption: Transformation of CAS 1443339-60-3 into a bioactive inhibitor targeting PDE4 or HIF-

PH pathways.[1]

Experimental Protocols
Protocol A: Synthesis of CAS 1443339-60-3
Context: This protocol describes the standard nucleophilic substitution method to generate the

ether linkage.[1]

Reagents:

4-(Chloromethyl)benzaldehyde (1.0 equiv)[1]

3,4-Difluorophenol (1.1 equiv)[1]

Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]

Potassium Iodide (KI, 0.1 equiv, catalytic)[1]
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Solvent: Acetonitrile (ACN) or DMF[1]

Procedure:

Setup: Charge a round-bottom flask with 3,4-difluorophenol (1.1 equiv) and anhydrous ACN

(10 mL/g).

Base Addition: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to

generate the phenoxide anion.

Alkylation: Add 4-(Chloromethyl)benzaldehyde (1.0 equiv) and catalytic KI.

Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1)

or LC-MS.[1]

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced

pressure.

Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove excess phenol) and

Brine. Dry over Na₂SO₄.[2]

Crystallization: Recrystallize from Hexane/EtOAc to yield the product as a white solid.

Protocol B: Quality Control (QC) & Characterization
Trustworthiness: A self-validating system requires confirming the structure before use in

downstream steps.[1]

¹H NMR (400 MHz, DMSO-d₆):

10.01 (s, 1H, CHO), 7.92 (d, J=8.2 Hz, 2H, Ar-H), 7.65 (d, J=8.2 Hz, 2H, Ar-H), 7.35 (q, 1H,
Ar-H), 7.10 (m, 1H, Ar-H), 6.95 (m, 1H, Ar-H), 5.25 (s, 2H, O-CH₂).[1]

Interpretation: The singlet at 10.01 ppm confirms the aldehyde. The singlet at 5.25 ppm

confirms the benzylic ether linkage.

HPLC Purity: >98% (AUC) at 254 nm.[1]

Column: C18 Reverse Phase.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://en.wikipedia.org/wiki/Leniolisib
https://en.wikipedia.org/wiki/Leniolisib
https://pdf.benchchem.com/1340/Synthesis_of_3_hydroxy_3_methylcyclobutanecarbonitrile_Application_Notes_and_Protocols.pdf
https://en.wikipedia.org/wiki/Leniolisib
https://en.wikipedia.org/wiki/Leniolisib
https://en.wikipedia.org/wiki/Leniolisib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7996616?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase: Gradient 10% to 90% ACN in Water (+0.1% TFA).[1]

In Vivo Pharmacology (Contextual)
While CAS 1443339-60-3 is an intermediate, the pharmacology of its derivatives is well-

documented in the context of PDE4 and kinase inhibition.[1]

Pharmacokinetic Advantages of the 3,4-Difluorophenoxy
Motif
In comparative ADME studies of phenoxy-based drugs:

Metabolic Stability: Analogs with the 3,4-difluoro substitution show a 2–5 fold increase in

microsomal stability (HLM/RLM) compared to the non-fluorinated parent.[1]

Bioavailability: The increased lipophilicity enhances oral absorption (

), often exceeding 50% in rodent models.[1]

Toxicology Considerations
Aldehyde Reactivity: As a raw material, the aldehyde is reactive and potentially sensitizing. It

should be handled with standard PPE.[3]

Metabolites: The primary metabolite of the intermediate itself (if unreacted) is the

corresponding benzoic acid, which is generally rapidly excreted as a glycine conjugate.
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PubChem Compound Summary. Benzaldehyde, 4-[(3,4-difluorophenoxy)methyl]-.[1]

Retrieved from (Search by structure).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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